2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-iodo-, (2R-trans)-
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Overview
Description
2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-iodo-, (2R-trans)- is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a pyrimidinone ring, an amino group, a hydroxymethyl group, an oxathiolan ring, and an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-iodo-, (2R-trans)- typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrimidinone ring, introduction of the amino group, and the construction of the oxathiolan ring. The iodine atom is usually introduced through halogenation reactions. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-iodo-, (2R-trans)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution of the iodine atom can introduce various functional groups.
Scientific Research Applications
2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-iodo-, (2R-trans)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-iodo-, (2R-trans)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-chloro-, (2R-trans)-
- **2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-bromo-, (2R-trans)-
- **2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-fluoro-, (2R-trans)-
Uniqueness
The uniqueness of 2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-iodo-, (2R-trans)- lies in the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity compared to its halogenated analogs. The iodine atom can participate in unique interactions and reactions that are not possible with other halogens, making this compound particularly valuable for certain applications.
Properties
CAS No. |
145986-32-9 |
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Molecular Formula |
C8H10IN3O3S |
Molecular Weight |
355.16 g/mol |
IUPAC Name |
4-amino-1-[(2R,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-5-iodopyrimidin-2-one |
InChI |
InChI=1S/C8H10IN3O3S/c9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6-/m1/s1 |
InChI Key |
DPXBMYJQASAVRO-PHDIDXHHSA-N |
Isomeric SMILES |
C1[C@@H](O[C@H](S1)CO)N2C=C(C(=NC2=O)N)I |
Canonical SMILES |
C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)I |
Origin of Product |
United States |
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